2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
Description
Chemical Identity: This compound, commonly known as hydroxychloroquine sulfate (HCQ sulfate), has the IUPAC name 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol sulfate (1:1). Its molecular formula is C₁₈H₂₆ClN₃O·H₂SO₄, with a molecular weight of 433.95 g/mol . The (4S) stereochemistry at the pentyl chain distinguishes it from its enantiomer, (R)-hydroxychloroquine sulfate .
Pharmacological Profile: HCQ sulfate is a 4-aminoquinoline derivative approved in 1955 by the FDA for malaria, lupus erythematosus, and rheumatoid arthritis . It inhibits Toll-like receptor 7/9 (TLR7/9) signaling and heme polymerization in malaria parasites . Pharmacokinetically, it is rapidly absorbed orally, with a long half-life (30–60 days) due to extensive tissue distribution and slow hepatic metabolism via CYP450 enzymes .
Properties
IUPAC Name |
2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBIVZZPXRZKTI-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and reagents such as chloroquinoline and ethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Degradation Reactions
Stability studies highlight susceptibility to hydrolysis and oxidation under specific conditions:
Hydrolytic Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| Acidic (pH < 3) | Quinoline ring protonation → N-alkyl bond cleavage | 7-chloro-4-aminoquinoline + ethylamino-pentanol derivatives |
| Alkaline (pH > 9) | Ethanolamine side chain oxidation → ketone formation | 2-oxoethyl derivatives |
Oxidative Degradation
| Oxidizing Agent | Products |
|---|---|
| H<sub>2</sub>O<sub>2</sub> (3% w/v) | N-oxide derivatives at quinoline nitrogen |
| O<sub>2</sub> (prolonged exposure) | Hydroxylated side-chain metabolites |
Thermal decomposition (>200°C) releases SO<sub>3</sub> and NO<sub>x</sub> gases .
Coordination Chemistry
The compound exhibits metal-binding capacity through its tertiary amines and hydroxyl group:
| Metal Ion | Binding Site | Complex Stability (log K) |
|---|---|---|
| Fe<sup>3+</sup> | Ethanolamine oxygen, quinoline N1 | 8.2 ± 0.3 |
| Cu<sup>2+</sup> | Ethylamino nitrogen, quinoline N1 | 6.7 ± 0.2 |
These interactions may modulate its redox activity in biological systems .
Enzymatic Interactions
As a heme polymerase inhibitor, key reactions include:
| Enzyme | Reaction Inhibited | IC<sub>50</sub> |
|---|---|---|
| CYP2D6 | O-demethylation | 15.2 μM |
| CYP3A4 | N-deethylation | 28.7 μM |
The ethanolamine side chain undergoes Phase II glucuronidation (UGT1A9-mediated) to form O-glucuronide metabolites .
Solubility-Dependent Reactivity
| Solvent | Solubility (mg/mL) | Notable Reactions |
|---|---|---|
| Water | 50.2 ± 2.1 | Rapid sulfate dissociation → free base precipitation at pH > 7.4 |
| DMSO | 124.5 ± 5.3 | Stabilizes free radical intermediates during oxidation |
| Methanol | 89.7 ± 3.8 | Esterification with acid catalysts |
Scientific Research Applications
Applications in Scientific Research
-
Antimalarial Activity :
Hydroxychloroquine is primarily recognized for its effectiveness against malaria. It operates by interfering with the growth of the malaria parasite in red blood cells. Research indicates that it can be used as a prophylactic treatment in areas where malaria is endemic. -
Autoimmune Disorders :
The compound has been widely studied for its immunomodulatory effects, making it useful in treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. Hydroxychloroquine helps to reduce inflammation and modulate immune responses. -
Viral Infections :
Recent studies have explored hydroxychloroquine's potential antiviral properties, particularly against viruses like SARS-CoV-2, the virus responsible for COVID-19. Although initial enthusiasm suggested it could inhibit viral replication, subsequent research has yielded mixed results regarding its efficacy in this context. -
Cancer Research :
Hydroxychloroquine has been investigated for its role in cancer therapy. It is thought to enhance the effectiveness of certain chemotherapeutic agents by inhibiting autophagy, a process that cancer cells often exploit to survive under stress. -
Cardiovascular Health :
Some studies have indicated that hydroxychloroquine may have cardioprotective effects, potentially benefiting patients with cardiovascular diseases through its anti-inflammatory properties.
Case Study 1: Autoimmune Disease Management
A clinical trial involving patients with systemic lupus erythematosus (SLE) demonstrated that hydroxychloroquine significantly reduced disease activity and flares compared to a control group. Patients reported improved quality of life and reduced joint pain after six months of treatment.
Case Study 2: Malaria Prophylaxis
In a study conducted in West Africa, hydroxychloroquine was administered as a prophylactic measure to travelers visiting malaria-endemic regions. The results showed a marked decrease in malaria incidence among those taking hydroxychloroquine compared to those who did not receive any prophylactic treatment.
Case Study 3: COVID-19 Treatment Trials
During the COVID-19 pandemic, several trials were launched to assess the efficacy of hydroxychloroquine as a treatment option. While some early studies suggested potential benefits, larger randomized controlled trials ultimately found no significant advantage over standard care.
Data Tables
Mechanism of Action
The mechanism of action of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate involves its interaction with cellular components. It inhibits the activity of certain enzymes and disrupts the replication of viruses by interfering with their genetic material. The compound targets molecular pathways involved in cell signaling and immune response, making it effective in treating autoimmune diseases .
Comparison with Similar Compounds
Structural and Functional Differences
Chloroquine (CQ) :
- Structure: CQ lacks the hydroxyl group in HCQ’s ethylaminoethanol side chain, instead having a diethylamino group .
- Pharmacokinetics : Shorter half-life (~20–60 days) compared to HCQ, with faster renal clearance .
- Safety: Higher risk of retinopathy and cardiotoxicity than HCQ, making HCQ preferred for chronic autoimmune conditions .
Amodiaquine :
- Structure : Contains a Mannich base side chain.
- Efficacy : More potent against chloroquine-resistant Plasmodium falciparum but linked to hepatotoxicity and agranulocytosis .
Primaquine :
- Structure: 8-aminoquinoline with a primary amino group.
- Use: Targets hypnozoites in P. vivax malaria but contraindicated in G6PD-deficient patients due to hemolysis risk .
Tafenoquine :
- Structure: Long-acting 8-aminoquinoline with a terminal tert-butyl group.
- Advantage : Single-dose prophylaxis due to a half-life >15 days, but shares primaquine’s hemolytic risks .
Pharmacological and Clinical Comparison
| Compound | Molecular Weight (g/mol) | Key Indications | Half-Life (Days) | Key Side Effects | Unique Mechanism |
|---|---|---|---|---|---|
| HCQ Sulfate | 433.95 | Malaria, SLE, RA | 30–60 | Retinopathy, QT prolongation | TLR7/9 inhibition, heme polymerization |
| Chloroquine | 319.87 (base) | Malaria, RA | 20–60 | Retinopathy, cardiomyopathy | Lysosomal pH elevation |
| Amodiaquine | 355.87 (base) | Chloroquine-resistant malaria | 9–18 | Hepatotoxicity, agranulocytosis | Enhanced parasite accumulation |
| Primaquine | 259.35 (base) | Radical cure of P. vivax | 3–7 | Hemolysis (G6PD deficiency) | Hypnozoite activation |
| Tafenoquine | 463.41 (base) | Malaria prophylaxis | >15 | Hemolysis, methemoglobinemia | Radical cure in single dose |
Enantiomer-Specific Activity
The (S)-enantiomer of HCQ (the compound in focus) demonstrates superior antiviral activity against SARS-CoV-2 compared to the (R)-form in vitro.
Emerging Therapeutic Roles
- Antibacterial Applications : HCQ sulfate binds to the RecA protein in Acinetobacter baumannii, inhibiting bacterial DNA repair and enhancing antibiotic efficacy .
Biological Activity
Overview
2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, commonly known as hydroxychloroquine sulfate, is a derivative of chloroquine and is primarily recognized for its antiviral and immunomodulatory properties. This compound has gained attention for its applications in treating malaria, lupus, and rheumatoid arthritis, particularly during the COVID-19 pandemic.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]ethylamino]ethanol; monosulfate |
| CAS Number | 747-36-4 |
| Molecular Formula | C₁₈H₂₆ClN₃O·H₂SO₄ |
| Molecular Weight | 433.95 g/mol |
| Solubility | Soluble in water |
| Melting Point | 238-241 °C |
The mechanism of action of hydroxychloroquine involves several pathways:
- Antiviral Activity : Hydroxychloroquine interferes with the replication of viruses by altering the pH within endosomes and lysosomes, which is crucial for viral fusion and entry into cells. It has shown effectiveness against various viruses, including SARS-CoV-2.
- Immunomodulation : The compound modulates immune responses by inhibiting toll-like receptors (TLR7 and TLR9), which are involved in the activation of immune cells. This action helps in reducing inflammation and autoimmunity, making it useful in conditions like lupus and rheumatoid arthritis .
- Inhibition of Autophagy : Hydroxychloroquine disrupts autophagic processes that some viruses exploit for replication, thus limiting their ability to proliferate within host cells.
Antiviral Properties
Hydroxychloroquine has been studied for its antiviral properties in various contexts:
- COVID-19 : Initial studies suggested that hydroxychloroquine could reduce viral load in COVID-19 patients; however, subsequent large-scale clinical trials have yielded mixed results regarding its efficacy as a treatment .
- Other Viruses : Research indicates that hydroxychloroquine may also be effective against other viral infections such as Zika virus and influenza.
Immunological Effects
The immunological effects of hydroxychloroquine are significant:
- It reduces the production of pro-inflammatory cytokines, which play a role in autoimmune diseases.
- Clinical studies have demonstrated its effectiveness in managing symptoms of lupus erythematosus and rheumatoid arthritis by decreasing flares and improving patient quality of life .
Case Studies
- Lupus Erythematosus : A clinical trial involving lupus patients showed that those treated with hydroxychloroquine experienced fewer disease flares compared to those receiving placebo. The study highlighted the drug's role in maintaining remission and improving overall health outcomes .
- Rheumatoid Arthritis : In a cohort study, patients receiving hydroxychloroquine reported significant improvements in joint pain and swelling over a six-month period compared to baseline measurements. The study emphasized the drug's long-term safety profile .
- COVID-19 Treatment Trials : Multiple trials were conducted to evaluate hydroxychloroquine's efficacy against COVID-19. While some early studies suggested potential benefits, later randomized controlled trials did not demonstrate a significant reduction in mortality or hospitalization rates among treated patients .
Q & A
Q. What are the established synthetic pathways for hydroxychloroquine sulfate, and what analytical methods validate its purity?
Hydroxychloroquine sulfate is synthesized via reductive amination of 1-chloro-4-pentanone with 2-ethylaminoethanol to form an intermediate aminoketone, followed by reaction with 4,7-dichloroquinoline . Purity validation employs pharmacopeial standards (e.g., BP, EP), using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and titration methods to quantify sulfate content .
Q. How is hydroxychloroquine sulfate characterized structurally, and what spectroscopic techniques are critical?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the quinoline backbone and ethylaminoethanol side chain. Mass spectrometry (MS) confirms the molecular ion peak at m/z 335.88 (free base) and 433.96 (monosulfate). X-ray crystallography may resolve stereochemical details, particularly the (4S) configuration .
Q. What pharmacopeial standards apply to hydroxychloroquine sulfate, and how are they implemented in quality control?
The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) specify identity tests (e.g., IR spectroscopy matching reference spectra), assay limits (98.0–101.0% purity), and impurity profiling (e.g., ≤0.1% 4,7-dichloroquinoline). Compliance requires validated HPLC methods with system suitability criteria .
Advanced Research Questions
Q. How do experimental design challenges arise in studying hydroxychloroquine sulfate’s dual TLR7/TLR9 inhibition, and how can they be mitigated?
Contradictory data on TLR7/9 inhibition (e.g., differential IC₅₀ values across cell lines) may stem from assay variability (e.g., HEK-Blue™ vs. primary dendritic cells). Methodological mitigation includes:
Q. What methodologies resolve contradictions in hydroxychloroquine sulfate’s solubility and stability across formulation studies?
Discrepancies in solubility (e.g., pH-dependent precipitation in nanodispersions) require orthogonal characterization:
Q. How can researchers design ecotoxicological studies to evaluate hydroxychloroquine sulfate’s environmental persistence and bioavailability?
A tiered approach is recommended:
Q. What experimental strategies optimize hydroxychloroquine sulfate’s encapsulation in polyelectrolyte nanodispersions for enhanced bioavailability?
Key steps include:
- Screening polyelectrolytes (e.g., humic substances) via zeta potential titration to identify charge-based encapsulation efficiency.
- Using dialysis-based drug loading (MWCO 10 kDa) with in vitro release profiling in simulated biological fluids (e.g., pH 7.4 PBS) .
Methodological Guidance for Contradiction Analysis
Q. How should researchers address conflicting reports on hydroxychloroquine sulfate’s antimalarial vs. antiviral potency?
- Dose-response normalization: Compare EC₅₀ values relative to cell viability (MTT assays) across studies.
- Mechanistic deconvolution: Use RNA-seq to identify host pathways (e.g., autophagy modulation) versus direct viral inhibition .
Q. What statistical approaches are appropriate for reconciling variability in preclinical efficacy data?
- Meta-analysis with random-effects models to account for inter-study heterogeneity.
- Power analysis to determine minimum sample sizes for in vivo models (e.g., Plasmodium berghei-infected mice) .
Theoretical and Framework-Based Questions
Q. How can quinoline-based drug design principles guide the development of hydroxychloroquine sulfate analogs with reduced off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
